molecular formula C9H5F3O4 B1297660 4-(Trifluoromethyl)phthalic acid CAS No. 835-58-5

4-(Trifluoromethyl)phthalic acid

Cat. No. B1297660
M. Wt: 234.13 g/mol
InChI Key: VNLYHYHJIXGBFX-UHFFFAOYSA-N
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Patent
US04131674

Procedure details

4-Trifluoromethylphthalic acid (106.6 g.) and acetic anhydride (215 cc.) are heated at the reflux temperature for 30 minutes. After concentrating the mixture under reduced pressure (30 mm.Hg), the residue is stirred with cyclohexane (420 cc.). After filtration and drying, 4-trifluoromethylphthalic anhydride (73.5 g.), melting at 54° C., is obtained.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7](O)=[O:8].C(OC(=O)C)(=O)C>>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:12](=[O:14])[O:13][C:7](=[O:8])[C:6]2=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
106.6 g
Type
reactant
Smiles
FC(C=1C=C(C(C(=O)O)=CC1)C(=O)O)(F)F
Name
Quantity
215 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with cyclohexane (420 cc.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the mixture under reduced pressure (30 mm.Hg)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(C(=O)OC2=O)=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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